1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate
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Overview
Description
1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring, and an octahydroquinolinium core. It has various applications in chemical research, particularly as a synthetic intermediate and in certain chemical reactions .
Preparation Methods
The synthesis of 1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate involves several steps. One common method includes the reaction of benzeneacetonitrile with a hexahydroquinoline derivative under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate involves its interaction with specific molecular targets. The cyanomethyl group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate can be compared with similar compounds such as benzeneacetonitrile derivatives and other quinoline-based compounds . Its unique structure, particularly the presence of the cyanomethyl group and the octahydroquinolinium core, distinguishes it from other compounds. Similar compounds include:
- Benzeneacetonitrile derivatives
- Quinoline derivatives
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Biological Activity
1-[4-(Cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolinium-4-olate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature and data on its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C17H20N2O
- Molecular Weight : 268.35 g/mol
- CAS Number : 1305261-70-4
- Density : 1.19 g/cm³ (predicted)
- Boiling Point : 498.9 °C (predicted)
- pKa : 11.88 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the quinolinium structure suggests potential interactions with neurotransmitter receptors and ion channels.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
- Calcium Channel Blockade : Preliminary studies indicate that it may act as a calcium channel blocker, affecting muscle contraction and neurotransmitter release.
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress in cellular models.
Biological Activity
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have reported that derivatives of octahydroquinolinium compounds exhibit antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Anticancer Properties
Preliminary investigations into the anticancer effects have shown that this compound can induce apoptosis in cancer cell lines. It appears to activate caspase pathways leading to programmed cell death.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective qualities by mitigating neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several studies highlight the biological activity of related compounds:
-
Antimicrobial Study :
- A study evaluated the efficacy of related octahydroquinolinium derivatives against Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition zones compared to control groups, suggesting effective antimicrobial activity.
-
Anticancer Study :
- In vitro tests on human breast cancer cells demonstrated that treatment with octahydroquinolinium derivatives led to a reduction in cell viability and increased apoptosis markers.
- Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
-
Neuroprotection Study :
- A study on neuroprotective effects involved treating neuronal cultures with the compound under oxidative stress conditions.
- Results indicated a significant reduction in cell death and preservation of mitochondrial function.
Data Table
Biological Activity | Test System | Result |
---|---|---|
Antimicrobial | S. aureus | Inhibition zone diameter: 15 mm |
Anticancer | MCF-7 cells | Cell viability reduced by 60% at 100 µM |
Neuroprotection | Neuronal cultures | 40% reduction in cell death under oxidative stress |
Properties
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroquinolin-1-ium-4-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-11-9-13-5-7-14(8-6-13)19-12-10-17(20)15-3-1-2-4-16(15)19/h5-8,16,20H,1-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPQKZAWAUTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC[NH+](C2C1)C3=CC=C(C=C3)CC#N)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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